molecular formula C9H10N2O6 B14548672 Benzene, 1-(2-methoxyethoxy)-3,5-dinitro- CAS No. 62122-63-8

Benzene, 1-(2-methoxyethoxy)-3,5-dinitro-

Cat. No.: B14548672
CAS No.: 62122-63-8
M. Wt: 242.19 g/mol
InChI Key: VSLMTMOOVYTQMT-UHFFFAOYSA-N
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Description

Benzene, 1-(2-methoxyethoxy)-3,5-dinitro- is an organic compound with a complex structure that includes a benzene ring substituted with two nitro groups and a 2-methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-methoxyethoxy)-3,5-dinitro- typically involves the nitration of a precursor compound. One common method is the nitration of 1-(2-methoxyethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-methoxyethoxy)-3,5-dinitro- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Reduction: The major product is Benzene, 1-(2-methoxyethoxy)-3,5-diamino-.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

Benzene, 1-(2-methoxyethoxy)-3,5-dinitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in studies involving nitroaromatic compounds.

    Medicine: Explored for its potential use in drug development, especially in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-methoxyethoxy)-3,5-dinitro- involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, depending on the specific context and conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(2-methoxyethoxy)-: A simpler compound without the nitro groups.

    Benzene, 1-(2-methoxyethoxy)-3,5-diamino-: A reduced form of the original compound with amino groups instead of nitro groups.

Uniqueness

Benzene, 1-(2-methoxyethoxy)-3,5-dinitro- is unique due to the presence of both nitro groups and a 2-methoxyethoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62122-63-8

Molecular Formula

C9H10N2O6

Molecular Weight

242.19 g/mol

IUPAC Name

1-(2-methoxyethoxy)-3,5-dinitrobenzene

InChI

InChI=1S/C9H10N2O6/c1-16-2-3-17-9-5-7(10(12)13)4-8(6-9)11(14)15/h4-6H,2-3H2,1H3

InChI Key

VSLMTMOOVYTQMT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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